1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride
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Overview
Description
1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a chlorophenyl group attached to an oxazole ring, which is further connected to a piperazine moiety
Preparation Methods
The synthesis of 1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting 4-chlorobenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to form the oxazole ring.
Attachment of the Piperazine Moiety: The oxazole intermediate is then reacted with piperazine under suitable conditions to form the desired compound.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: This compound shares a similar chlorophenyl group but has an oxadiazole ring instead of an oxazole ring.
1-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone:
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]carboxamides: These derivatives have been studied for their antitubercular activity and other biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a piperazine moiety attached to a 1,3-oxazole ring with a 4-chlorophenyl substituent. Its molecular formula is C13H15ClN4O with a molecular weight of approximately 264.71 g/mol. The chemical structure can be represented as follows:
Research indicates that derivatives of piperazine, including this compound, may interact with various biological targets:
- Sigma Receptors : The compound may exhibit activity at sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems. Sigma receptors are known to influence cell survival and stress responses in neurons .
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown potential in inhibiting human acetylcholinesterase, suggesting that this compound may also possess similar properties. This inhibition is crucial for therapeutic strategies against Alzheimer's disease, as it can help prevent the breakdown of acetylcholine, enhancing cholinergic signaling .
Antitumor Activity
A study investigated the antitumor effects of related piperazine compounds. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The specific role of this compound in this context remains to be fully elucidated but suggests potential for further development in oncology.
Neuroprotective Effects
The neuroprotective properties linked to sigma receptor modulation have been highlighted in several studies. These effects include reducing oxidative stress and promoting neuronal survival under pathological conditions. The specific interactions of this compound with sigma receptors could thus provide insights into its neuroprotective capabilities.
Case Studies
-
Study on Acetylcholinesterase Inhibition :
- Objective : To evaluate the efficacy of piperazine derivatives on acetylcholinesterase.
- Findings : The study revealed that certain derivatives significantly inhibited acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts. This suggests a potential application for cognitive enhancement in neurodegenerative diseases.
-
Antitumor Research :
- Objective : To assess the cytotoxic effects of piperazine derivatives on various cancer cell lines.
- Findings : The derivatives demonstrated significant cytotoxicity against breast and lung cancer cells, with mechanisms involving apoptosis and cell cycle arrest.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H16Cl3N3O |
---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-piperazin-1-yl-1,3-oxazole;dihydrochloride |
InChI |
InChI=1S/C13H14ClN3O.2ClH/c14-11-3-1-10(2-4-11)12-9-16-13(18-12)17-7-5-15-6-8-17;;/h1-4,9,15H,5-8H2;2*1H |
InChI Key |
BKPVADYSTWHZSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(O2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
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